molecular formula C15H13ClN2O4S B4947264 4-[4-Chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid

4-[4-Chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid

Cat. No.: B4947264
M. Wt: 352.8 g/mol
InChI Key: ZEDVVARQSKUWEW-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid is a complex organic compound that features a thiophene ring, a chlorinated aniline moiety, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride to form thiophene-2-carbonyl chloride.

    Amination Reaction: The thiophene-2-carbonyl chloride is then reacted with 4-chloro-3-nitroaniline to form 4-chloro-3-(thiophene-2-carbonylamino)aniline.

    Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as iron powder in acidic conditions.

    Formation of the Final Product: The resulting amine is then reacted with succinic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Could be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors due to its structural features. The thiophene ring and the chlorinated aniline moiety could interact with biological targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Chloro-3-(thiophene-2-carbonylamino)phenyl]butanoic acid
  • 4-[4-Chloro-3-(furan-2-carbonylamino)anilino]-4-oxobutanoic acid
  • 4-[4-Bromo-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid

Uniqueness

4-[4-Chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid is unique due to the presence of both a thiophene ring and a chlorinated aniline moiety, which can confer specific electronic and steric properties. These features make it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-10-4-3-9(17-13(19)5-6-14(20)21)8-11(10)18-15(22)12-2-1-7-23-12/h1-4,7-8H,5-6H2,(H,17,19)(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDVVARQSKUWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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